molecular formula C17H17N3O2 B7785306 Methyl 1,3-dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Methyl 1,3-dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B7785306
M. Wt: 295.34 g/mol
InChI Key: MPXXXZBANDHWDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 1011359-97-9) features a pyrazolopyridine core substituted with a methyl ester at position 4, methyl groups at positions 1 and 3, and a p-tolyl (4-methylphenyl) group at position 6. Its molecular formula is C17H17N3O2 (MW: 295.34) . The p-tolyl group provides moderate lipophilicity, while the methyl ester enhances metabolic stability compared to carboxylic acid derivatives.

Properties

IUPAC Name

methyl 1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-10-5-7-12(8-6-10)14-9-13(17(21)22-4)15-11(2)19-20(3)16(15)18-14/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXXXZBANDHWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-1 Methylation

Quaternization of the pyrazole nitrogen is achieved using methyl iodide or dimethyl sulfate in the presence of a base. For instance, treating the pyrazolo[3,4-b]pyridin-3-one intermediate with methyl iodide and potassium carbonate in DMF at 60°C for 12 hours affords the N-1 methylated product. Excess methylating agent ensures complete substitution, with yields exceeding 75%.

Methylation Optimization

ReagentBaseSolventYield
Methyl iodideK₂CO₃DMF78%
Dimethyl sulfateNaHTHF82%

C-3 Methylation

Direct C-3 methylation is challenging due to the electron-deficient nature of the pyridine ring. A viable strategy involves prior functionalization with a methyl group via Claisen-Schmidt condensation. Reacting the intermediate with acetylacetone in glacial acetic acid under reflux introduces a methyl ketone, which is subsequently reduced using NaBH₄/CeCl₃ to yield the C-3 methyl group.

Esterification at C-4 Position

The methyl ester at C-4 is installed via Fischer esterification or carboxylate alkylation. For example, refluxing the carboxylic acid precursor (1,3-dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) with methanol and concentrated sulfuric acid for 3 hours achieves esterification, yielding the target compound in 70%. Alternatively, treating the sodium salt of the acid with methyl iodide in DMF at room temperature provides a milder pathway.

Esterification Comparison

MethodAcid CatalystTemperatureYield
FischerH₂SO₄Reflux70%
AlkylationNone25°C65%

Structural Confirmation and Analytical Data

Post-synthetic characterization via spectroscopy ensures structural fidelity:

  • IR Spectroscopy : Strong absorption at 1709 cm⁻¹ confirms the ester carbonyl.

  • ¹H NMR : Singlets at δ 2.61 ppm (C3-CH₃) and δ 3.33 ppm (N1-CH₃) verify methylation.

  • Mass Spectrometry : Molecular ion peak at m/z 349 ([M+H]⁺) aligns with the molecular formula C₁₉H₁₇N₃O₂.

Industrial-Scale Adaptations

For large-scale synthesis, continuous flow reactors improve heat transfer during exothermic steps like esterification. Solvent recovery systems (e.g., thin-film evaporation) enhance sustainability by recycling butanol and DMF.

Emerging Methodologies

Recent advances include photocatalytic C–H functionalization to introduce the p-tolyl group without pre-halogenation. Preliminary studies using Ir(ppy)₃ under blue LED irradiation show promising yields (55%) but require further optimization .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group at position 4 undergoes hydrolysis under alkaline or acidic conditions:

  • Basic hydrolysis : Reacting with NaOH (1–2 M) in ethanol/water (3:1) at 80°C yields the carboxylic acid derivative.

  • Acid-catalyzed hydrolysis : HCl (6 M) in refluxing THF converts the ester to the free acid, enabling further derivatization.

This reaction pathway is critical for generating bioactive carboxylate analogs used in drug discovery .

Palladium-Catalyzed Cross-Coupling Reactions

The p-tolyl group and pyrazolo-pyridine skeleton participate in coupling reactions:

  • Suzuki-Miyaura coupling : Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O at 100°C, the p-tolyl group can be replaced with aryl/heteroaryl boronic acids .

  • Aminocarbonylation : 3-Iodo derivatives react with primary amines under Pd(OAc)₂ catalysis (COware® system) to form carboxamides (up to 99% yield) .

Table 1 : Representative aminocarbonylation products

Amine ReactantProduct Yield (%)
Benzylamine95
Piperidine92
4-Fluoroaniline88

Nucleophilic Substitution at the Pyridine Ring

Electrophilic sites at C5 and C7 allow regioselective substitutions:

  • Chlorination : PCl₅ in POCl₃ introduces Cl at C5 (72% yield) .

  • Amination : NH₃/MeOH under microwave irradiation (120°C, 30 min) substitutes C7 with NH₂ .

These modifications enhance interactions with biological targets like kinase enzymes .

Cyclocondensation Reactions

The carboxylate group facilitates cyclization with bifunctional nucleophiles:

  • With thiourea : In refluxing acetic acid, forms pyrazolo[3,4-d]pyrimidine-4-thiones (68% yield) .

  • With hydrazine : Generates pyrazolo[3,4-b]pyrazolo[4,3-e]pyridines, expanding the heterocyclic framework .

Table 2 : Cyclocondensation products and conditions

ReagentProduct ClassYield (%)
ThiosemicarbazidePyrimidine-thioamides63
Urea4-Oxopyrimidines75
Phenylhydrazine5-Phenylamino derivatives71

Electrophilic Aromatic Substitution

The p-tolyl group undergoes nitration and sulfonation:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces NO₂ at the para position of the toluene ring (58% yield).

  • Sulfonation : Oleum (20% SO₃) at 60°C yields the sulfonic acid derivative, enhancing water solubility.

Tautomerism and Stability Considerations

The compound predominantly exists as the 1H-tautomer due to a 37.03 kJ/mol energy stabilization over the 2H-form . This tautomeric preference influences reactivity, particularly in metal-coordination reactions and enzyme binding .

Comparative Reactivity with Analogues

Table 3 : Activity comparison of structural analogs

CompoundKey ReactionBioactivity
1,3-Dimethyl-6-phenyl analogFaster ester hydrolysisEnhanced antibacterial
6-(4-Hydroxyphenyl) derivativeOxidative coupling at C4Kinase inhibition (IC₅₀ = 12 nM)

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant biological activities. Methyl 1,3-dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has shown promise in various areas:

  • Anticancer Activity : Some studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Antimicrobial Properties : Its derivatives have demonstrated antibacterial and antifungal activities against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain kinases and enzymes involved in disease processes.

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a candidate for drug development:

Application AreaDescription
Anticancer Agents Potential use in developing drugs targeting cancer cells.
Antimicrobial Agents Possible formulation of antibiotics or antifungal medications.
Enzyme Inhibitors Development of inhibitors for specific diseases related to enzyme dysregulation.

Case Studies

  • Anticancer Research :
    • A study evaluated the effect of this compound on human cancer cell lines, demonstrating significant cytotoxicity and inhibition of cell growth.
  • Antimicrobial Testing :
    • In vitro tests showed that this compound exhibited activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 1,3-dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

Compound Name Substituent at Position 6 Key Functional Groups Electronic Effects
Methyl 1,3-dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 4-methylphenyl (p-tolyl) Methyl ester Electron-donating (inductive effect)
Methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 3-nitrophenyl Methyl ester, nitro group Strong electron-withdrawing (resonance)
Methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 4-chlorobenzyl Chlorine, methyl ester Lipophilic, moderate electron-withdrawing
Methyl 6-(furan-2-yl)-3-methyl-1-(3-phenoxypropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Furan-2-yl Furan, phenoxypropyl Heterocyclic (polar O-atom)

Key Observations :

  • The p-tolyl group in the target compound enhances electron density, favoring interactions with hydrophobic binding pockets .
  • Chlorine in the 4-chlorobenzyl derivative increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Solubility and Pharmacokinetic Profiles

Compound Name Molecular Weight Solubility Trends LogP (Predicted)
This compound 295.34 Moderate (ester group) ~2.5–3.0
Ethyl 6-morpholino-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 326.31 High (polar morpholine and pyridine) ~1.8–2.3
1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 295.34* Low (carboxylic acid, prone to ionization) ~1.5–2.0
Methyl 1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate 307.38 Moderate (thiophene’s sulfur enhances π-π) ~2.8–3.3

Key Observations :

  • The morpholine-substituted analog () shows enhanced solubility due to its polar amine group, making it suitable for aqueous formulations .
  • Carboxylic acid derivatives (e.g., ) exhibit lower solubility at physiological pH due to ionization but may offer improved target binding in charged environments.
  • Thiophene-containing analogs () display increased lipophilicity, favoring blood-brain barrier penetration but requiring formulation optimization .

Biological Activity

Methyl 1,3-dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. Its unique chemical structure contributes to a range of biological activities that have garnered significant interest in medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyrazole ring fused to a pyridine ring with a methyl ester group at the 4-position and a p-tolyl group at the 6-position. This structural arrangement is critical for its biological interactions and potential therapeutic applications.

This compound interacts with various molecular targets, including enzymes and receptors. Its mechanism of action involves modulation of biological pathways through binding interactions that can lead to significant pharmacological effects.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential . It has demonstrated:

  • Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it was found to inhibit tumor growth in vivo in an orthotopic breast cancer mouse model without affecting normal cells or causing systemic toxicity .
  • Apoptosis Induction : It promotes programmed cell death in cancer cells, which is crucial for effective cancer treatment.
  • Angiogenesis Inhibition : The compound can hinder the formation of new blood vessels that tumors require for growth .

Antimicrobial Activity

This compound has shown promising antimicrobial properties , effective against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityUnique Features
This compoundStructureAnticancer, Antimicrobialp-tolyl group enhances activity
1,3-Dimethyl-6-(phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid-Moderate anticancer activityLacks p-tolyl substitution
5-Methyl-1H-pyrazolo[3,4-b]pyridine derivatives-Variable activity based on substitutionDiverse substituents lead to varied effects

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the cytotoxic effects of various pyrazolo[3,4-b]pyridine derivatives, this compound was identified as one of the most potent compounds. It exhibited IC50 values in the low micromolar range (0.75–4.15 μM) against human cancer cell lines .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it possessed strong antibacterial activity comparable to traditional antibiotics .

Q & A

Q. What are the established synthetic routes for Methyl 1,3-dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of pyrazole-4-carbaldehyde derivatives with substituted amines or hydrazines. For example, Aly et al. demonstrated that hydrazine hydrate in acetic acid/ethanol under reflux yields fused pyrazolo-pyridine systems . Optimizing stoichiometry (e.g., 1:1 aldehyde-to-hydrazine ratio) and temperature (reflux vs. room temperature) significantly impacts regioselectivity and purity. Catalysts like FeCl3·6H2O in ionic liquids (e.g., [bmim][BF4]) enhance reaction efficiency, achieving yields up to 85% . Purity is typically verified via HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. How is the structural characterization of this compound performed, and what analytical techniques resolve spectral ambiguities?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the methyl groups (δ ~2.5–3.0 ppm for N-CH3 and ester -OCH3) and aromatic protons (δ ~7.0–8.5 ppm for p-tolyl and pyridine rings) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]+ are observed, with fragmentation patterns confirming substituent positions .
  • Elemental Analysis : Used to validate C, H, N content (e.g., C: ~60%, H: ~4.5%, N: ~12%) .
    Discrepancies in spectral data (e.g., overlapping aromatic signals) are resolved using 2D NMR (COSY, HSQC) or computational modeling (DFT-based chemical shift predictions) .

Q. What are the reactivity trends of the ester and p-tolyl groups in this compound under basic or acidic conditions?

  • Methodological Answer :
  • Ester Group : Susceptible to hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield carboxylic acid derivatives. Acidic conditions (H2SO4/H2O) are less effective due to competing ring protonation .
  • p-Tolyl Group : Resists electrophilic substitution under mild conditions but undergoes nitration (HNO3/H2SO4) or halogenation (Cl2/FeCl3) at elevated temperatures, preferentially at the para position relative to the methyl substituent .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Gloves (nitrile), lab coats, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Inert atmosphere (N2 or Ar) at –20°C to prevent ester hydrolysis or oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV), indicating moderate reactivity .
  • Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR), where the p-tolyl group occupies hydrophobic pockets, and the carboxylate ester forms hydrogen bonds .

Q. What mechanistic insights explain contradictory regioselectivity in the synthesis of pyrazolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Competing pathways arise from nucleophilic attack positions on the pyridine ring. For example, hydrazine attack at C4 vs. C6 is influenced by steric effects from the p-tolyl group and electronic effects (e.g., electron-withdrawing ester groups direct attack to C4) . Kinetic studies (e.g., monitoring via in situ IR) reveal activation energies differ by ~10 kJ/mol between pathways .

Q. How can reaction yields be improved in multi-component syntheses involving this compound?

  • Methodological Answer :
  • Solvent Optimization : Ionic liquids (e.g., [bmim][BF4]) improve solubility and reduce side reactions vs. traditional solvents like DMF .
  • Catalyst Screening : FeCl3·6H2O outperforms AlCl3 or ZnCl2 due to stronger Lewis acidity, accelerating imine formation .
  • Microwave Assistance : Reduces reaction time from 24 hours to 30 minutes, maintaining yields >80% .

Q. What strategies validate the compound’s stability under biological assay conditions (e.g., PBS, serum)?

  • Methodological Answer :
  • LC-MS Stability Studies : Incubate the compound in PBS (pH 7.4) or fetal bovine serum at 37°C. Monitor degradation via LC-MS peaks at 0, 24, 48 hours. Ester hydrolysis is the primary degradation pathway (t1/2 ~12 hours in serum) .
  • Stabilization : Co-administration with esterase inhibitors (e.g., bis(4-nitrophenyl) phosphate) extends t1/2 to >48 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.